Home > Products > Screening Compounds P84952 > 5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one -

5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Catalog Number: EVT-5027560
CAS Number:
Molecular Formula: C19H13BrN2O2S
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: This compound, also known as LY195115, is a potent cardiotonic agent that acts as a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) with a Ki of 80 nM. It exhibits strong positive inotropic effects both in vitro and in vivo. X-ray crystallography reveals a largely planar structure with minor non-planar regions due to geminal methyl groups on the indol-2-one moiety and the methylene unit on the dihydropyridazinone ring.

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one

Compound Description: This compound is an analog of LY195115 with a methyl group at the 4-position of the dihydropyridazinone ring. It exhibits a 2-fold increase in inotropic potency compared to LY195115. The methyl group is thought to cause minimal changes in the overall molecular structure.

1,3-dihydro-3,3-dimethyl-1-[3H3]methyl-5-(1,4,5,6-tetrahydro-4-me thyl-6- oxo-3-pyridazinyl)-2H-indol-2-one ([3H]-LY186126)

Compound Description: This compound, [3H]-LY186126, is a tritiated analog of indolidan, a potent phosphodiesterase inhibitor cardiotonic. It was designed for biochemical studies on the interaction of indolidan-like drugs with their pharmacological receptor. It displays high binding affinity to myocardial membrane vesicles with a Kd of 4.1 nM.

1,3-dihydro-3-(1,5-dihydro-3-methyl-5-oxo-1-phenyi-4H-pyrazol-4-ylldene)-211-indo 1-2-ones (3a-d)

Compound Description: This series of compounds features a 1,3-dihydro-2H-indol-2-one core with a 1,5-dihydro-3-methyl-5-oxo-1-phenyi-4H-pyrazol-4-ylldene substituent at the 3-position. These compounds were studied for their reactions with various hydrazines, leading to the formation of spiro compounds, hydrazones, and condensed derivatives.

5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones

Compound Description: This series of compounds incorporates a spirocycloalkyl ring fused to the 3-position of the indolone moiety, while retaining the dihydropyridazinone substituent at the 5'-position. These compounds exhibit potent inotropic activity, with an inverse relationship observed between ring size and potency.

5-bromo-3-(4-oxo-2-thioxo-thiazolidin-5-ylidene)-1,3-dihydro-indol-2-one

Compound Description: This compound was identified as an inhibitor of protein kinase ASK1 with an IC50 of 2 μM. It is a derivative of 2-thioxo-thiazolidin-4-one, a class of compounds found to inhibit ASK1. A proposed binding mode for this compound within the ATP-binding site of ASK1 has been suggested.

Properties

Product Name

5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

IUPAC Name

(5E)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-methylphenyl)-1,3-thiazol-4-one

Molecular Formula

C19H13BrN2O2S

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C19H13BrN2O2S/c1-10-3-5-11(6-4-10)18-21-17(23)16(25-18)15-13-9-12(20)7-8-14(13)22(2)19(15)24/h3-9H,1-2H3/b16-15+

InChI Key

NLIAMDVYDMIRQZ-FOCLMDBBSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)C)S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)C)S2

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C\3/C4=C(C=CC(=C4)Br)N(C3=O)C)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.